molecular formula C26H38N4O6 B11509331 1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}

1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}

Cat. No.: B11509331
M. Wt: 502.6 g/mol
InChI Key: XASPTAWGLJKCJA-UHFFFAOYSA-N
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Description

1,1’-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea} is a synthetic organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups linked to methoxyphenoxyethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea} typically involves the reaction of hexane-1,6-diamine with 2-(2-methoxyphenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of urea linkages, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea} can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea groups can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea} has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea} involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxyphenoxyethyl moieties may interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

  • 1,1’-Hexane-1,6-diylbis{3-(2-nitrophenyl)urea}
  • 1,1’-Hexane-1,6-diylbis{3-(2-hydroxy-2-phenylethyl)urea}
  • 1,1’-Hexane-1,6-diylbis{3-(2-chlorophenyl)urea}

Comparison: 1,1’-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea} is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets. The methoxy groups can also enhance its potential as a precursor for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H38N4O6

Molecular Weight

502.6 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-[6-[2-(2-methoxyphenoxy)ethylcarbamoylamino]hexyl]urea

InChI

InChI=1S/C26H38N4O6/c1-33-21-11-5-7-13-23(21)35-19-17-29-25(31)27-15-9-3-4-10-16-28-26(32)30-18-20-36-24-14-8-6-12-22(24)34-2/h5-8,11-14H,3-4,9-10,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

XASPTAWGLJKCJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)NCCCCCCNC(=O)NCCOC2=CC=CC=C2OC

Origin of Product

United States

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